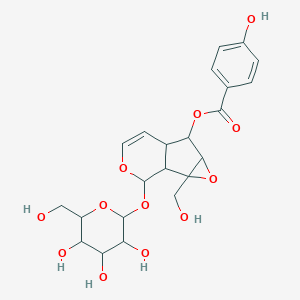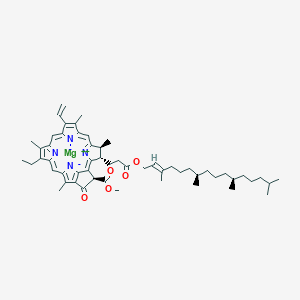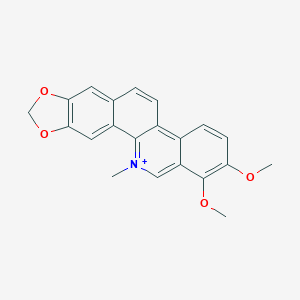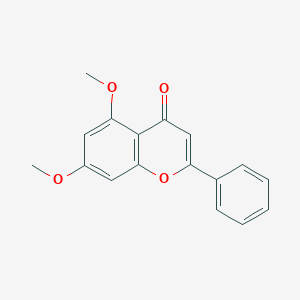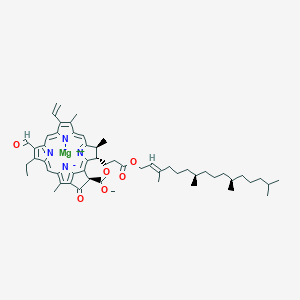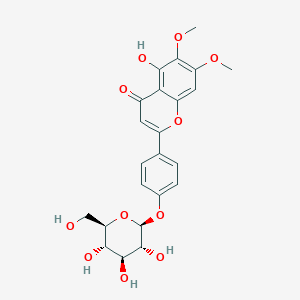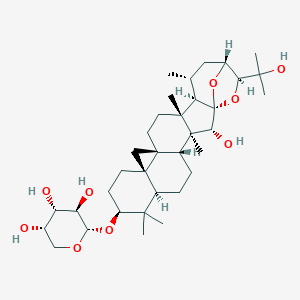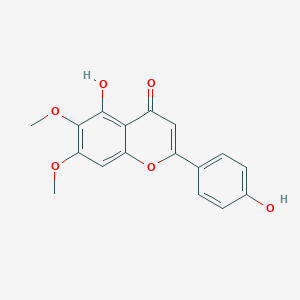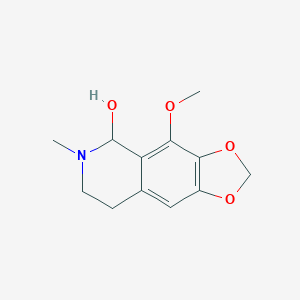
可塔宁
描述
Cotarnine is a tetrahydroisoquinoline alkaloid derived from the oxidative degradation of noscapine, a phthalide isoquinoline alkaloid isolated from the opium poppy. Cotarnine has been studied for its potential antitumor activities and other biological properties .
科学研究应用
作用机制
可待因的作用机制与其与细胞内分子靶标和途径的相互作用有关。可待因已被证明通过诱导癌细胞凋亡而表现出抗肿瘤活性。 分子对接研究表明可待因靶向微管蛋白,一种参与细胞分裂的蛋白质,从而导致肿瘤生长的抑制 .
生化分析
Biochemical Properties
Cotarnine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to interact with tubulin, an intracellular target of noscapine
Cellular Effects
Cotarnine influences cell function in several ways. It has shown antiproliferative activity against 4T1 mammary carcinoma tumor cells .
Molecular Mechanism
At the molecular level, cotarnine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
化学反应分析
可待因会发生各种化学反应,包括:
氧化: 可待因可以进一步氧化以生成不同的衍生物。
还原: 还原反应可以将可待因转化为其还原形式。
这些反应中使用的常见试剂和条件包括稀硝酸用于氧化,以及各种还原剂用于还原反应。 这些反应形成的主要产物包括具有不同官能团的可待因衍生物 .
相似化合物的比较
可待因与其他四氢异喹啉生物碱类似,例如诺斯卡平和二氢可待因。 可待因在其特定的化学结构和生物学特性方面是独一无二的 . 类似的化合物包括:
诺斯卡平: 一种具有抗肿瘤特性的邻苯二甲酰基异喹啉生物碱。
二氢可待因: 可待因的还原形式,具有相似的生物活性.
可待因独特的结构和反应活性使其成为科学研究和潜在治疗应用中的一种宝贵化合物。
属性
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMYQLKLNRZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274484, DTXSID40871559 | |
| Record name | Cotarnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-54-2, 59760-32-6 | |
| Record name | 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cotarnine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC121978 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cotarnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cotarnine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COTARNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79V56TDI6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cotarnine has the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol. []
A: Spectroscopic analysis of Cotarnine and its degradation products can be performed using techniques like UV, IR, 1H-NMR, and mass spectrometry. This allows for identification and structural elucidation. [, , ] For instance, Cotarnine exhibits fluorescence with varying spectral properties depending on the solvent and pH. []
A: Cotarnine is often synthesized through the oxidative degradation of Noscapine, a phthalide isoquinoline alkaloid found in the opium poppy. [, ] A practical synthesis method involves a multi-step process starting from 2-methoxy-3,4-(methylenedioxy)benzaldehyde. This route includes a cyclization step, acetylation, hydrogenolysis, and a final oxidation with I2 followed by basification to yield Cotarnine. []
A: Yes, Cotarnine has been successfully modified through various chemical reactions. For example, researchers have synthesized amino acid conjugates of Cotarnine at the 6-position to explore potential improvements in antitumor activity. [] Additionally, reactions with acyl/aryl ketones have been employed to create diverse 1,2,3,4-tetrahydroisoquinoline derivatives. [] Other modifications include reactions with barbituric acids to form spirocyclic systems, [] and reactions with acetylenes to synthesize propargylic derivatives. []
A: While the exact mechanism of action for Cotarnine's antitumor activity is still under investigation, research suggests it might involve interaction with tubulin, a protein crucial for cell division. [] Specifically, molecular docking studies point to Cotarnine potentially binding to tubulin, which could disrupt microtubule dynamics and ultimately inhibit tumor cell growth. []
A: Cotarnine can be susceptible to degradation, particularly under acidic and basic conditions, as well as upon exposure to light. [] This necessitates careful consideration during formulation and storage. Currently, research is exploring various strategies to improve its stability, solubility, and bioavailability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


